molecular formula C16H17NO4 B11957441 Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate CAS No. 52459-22-0

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate

Cat. No.: B11957441
CAS No.: 52459-22-0
M. Wt: 287.31 g/mol
InChI Key: UYSZIWHVDOLWTK-UHFFFAOYSA-N
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Description

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a benzyl group, two methyl groups, a methoxycarbonyl group, and a pyrrolecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrrole ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction may produce pyrrole-2-carbinols.

Scientific Research Applications

Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

    Benzyl 3,5-dimethyl-2-pyrrolecarboxylate: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    3,5-Dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

    Benzyl 2-pyrrolecarboxylate: A simpler derivative with fewer substituents, leading to distinct chemical behavior.

Uniqueness: Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both benzyl and methoxycarbonyl groups enhances its versatility in synthetic and research applications.

Properties

CAS No.

52459-22-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-O-benzyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)11(2)17-14(10)16(19)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3

InChI Key

UYSZIWHVDOLWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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